

N-(4-Hydroxyphenyl)Phthalimide: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *N*-(4-Hydroxyphenyl)Phthalimide

Cat. No.: B1266790

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **N-(4-Hydroxyphenyl)phthalimide** against other phthalimide derivatives, supported by experimental data. Phthalimides are a class of compounds recognized for their wide range of biological activities, making them a focal point in medicinal chemistry.^{[1][2]}

Executive Summary

N-(4-Hydroxyphenyl)phthalimide, a derivative of the versatile phthalimide scaffold, has demonstrated notable biological activity, particularly in the realms of anticancer and anti-inflammatory research.^{[3][4]} This guide summarizes its performance in key experimental assays and compares it with other phthalimide derivatives, providing researchers with the necessary data and protocols to evaluate its potential for their specific applications. The unique combination of the phthalimide ring and the 4-hydroxyphenyl group imparts distinct chemical properties that influence its biological interactions.^[3]

Performance Comparison

Anticancer Activity

The antiproliferative effects of phthalimide derivatives have been extensively studied against various cancer cell lines.^{[3][5]} While direct comparative data for **N-(4-Hydroxyphenyl)phthalimide** is limited, the activity of the closely related N-Hydroxyphthalimide (NHPI) provides a strong benchmark. NHPI has shown potent and selective cytotoxicity against

human breast carcinoma (BT-20), colon adenocarcinoma (LoVo and HT-29), and other cancer cell lines.[4]

Compound/Derivative	Cell Line	IC50 (μM)	Reference
N-Hydroxyphthalimide (NHPI)	BT-20 (Breast Carcinoma)	3.14 ± 0.06	[4]
LoVo (Colon Adenocarcinoma)	4.05 ± 0.12	[4]	
HT-29 (Colon Adenocarcinoma)	11.54 ± 0.12	[4]	
Phthalimide-based Thiazole Derivative (4c)	MV4-11 (Leukemia)	8.21	[6]
A549 (Lung Cancer)	25.57	[6]	
Phthalimide-based Thiazole Derivative (4g)	MDA-MB-231 (Breast Cancer)	9.66	[6]
UMUC-3 (Bladder Cancer)	19.81	[6]	

Table 1: Comparative Anticancer Activity of Phthalimide Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of N-Hydroxyphthalimide and other phthalimide derivatives against various cancer cell lines.

Anti-inflammatory Activity

Phthalimide derivatives are well-known for their anti-inflammatory properties, with thalidomide being a prominent example.[7] Their mechanism of action often involves the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7] A study on N-phenyl-phthalimide sulfonamides, designed as thalidomide analogues, provides comparative data on their TNF-α inhibitory activity.[8]

Compound/Derivative	Assay	Activity/Result	Reference
N-phenyl-phthalimide sulfonamide (3e)	LPS-induced neutrophil recruitment	ED50 = 2.5 mg/kg	[9]
Thalidomide	TNF- α production inhibition (THP-1 cells)	IC50 = 239.1 μ M	[7]
N-functionalized phthalimide (75)	TNF- α production inhibition (THP-1 cells)	IC50 = 28.9 μ M	[7]

Table 2: Comparative Anti-inflammatory Activity of Phthalimide Derivatives. This table highlights the in vivo and in vitro anti-inflammatory activities of different phthalimide derivatives.

Experimental Protocols

Synthesis of N-(4-Hydroxyphenyl)phthalimide

A general and adaptable method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride with the corresponding amine. The following protocol is adapted from a similar synthesis.[10]

Materials:

- Phthalic anhydride
- 4-Aminophenol
- Glacial acetic acid

Procedure:

- Dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.
- Add 4-aminophenol (1 equivalent) to the solution.

- Reflux the mixture for 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the mixture into ice-cold water to precipitate the product.
- Filter the precipitate, wash with water, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure **N-(4-Hydroxyphenyl)phthalimide**.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.^{[1][11][12]}

Materials:

- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **N-(4-Hydroxyphenyl)phthalimide** and other test compounds
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

- Prepare serial dilutions of the test compounds in the culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of the test compounds.
- Incubate the plate for 48-72 hours.
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[\[13\]](#)
- Add 100 μ L of the solubilization solution to each well and incubate for 2 hours in the dark to dissolve the formazan crystals.[\[13\]](#)
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Activity: TNF- α Inhibition Assay

This protocol describes the measurement of TNF- α production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[\[14\]](#)[\[15\]](#)

Materials:

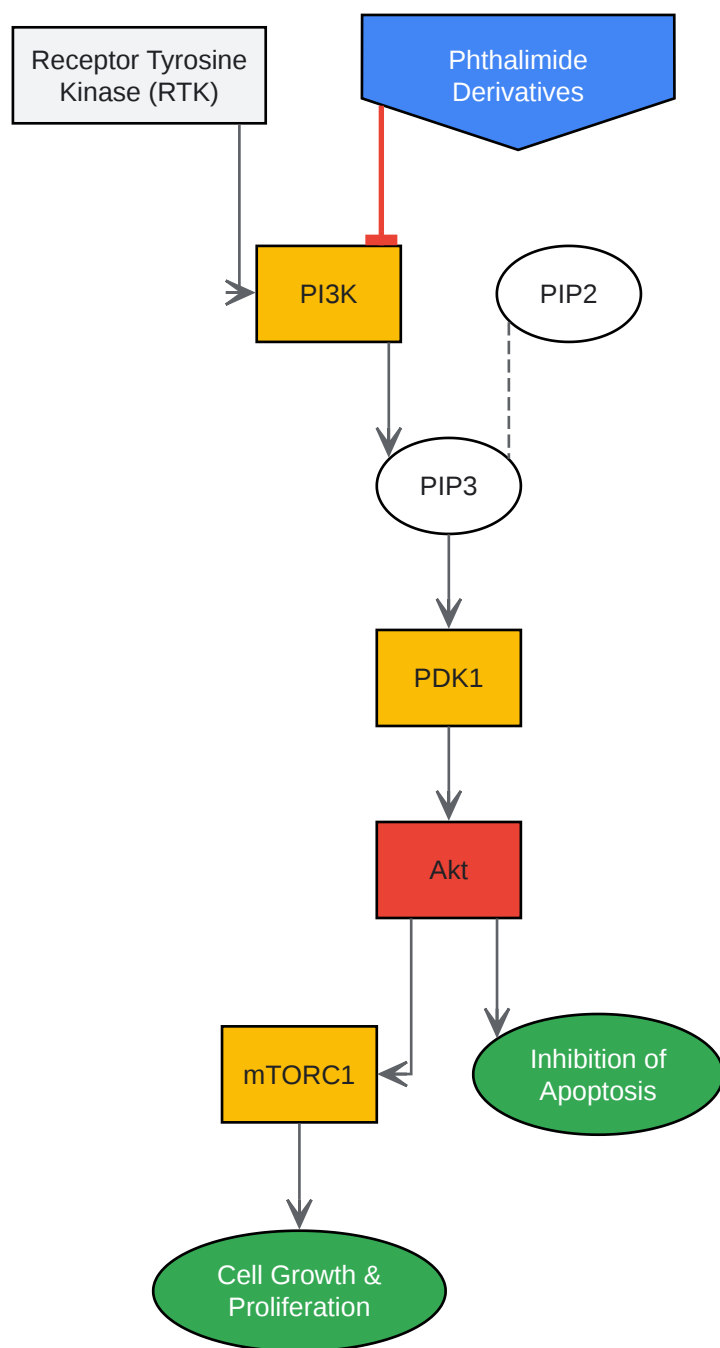
- RAW 264.7 macrophage cells
- Complete culture medium
- LPS from E. coli
- **N-(4-Hydroxyphenyl)phthalimide** and other test compounds
- Human TNF- α ELISA kit

Procedure:

- Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
- Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
- Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours to induce TNF- α production.
- Collect the cell culture supernatants.
- Quantify the amount of TNF- α in the supernatants using a human TNF- α ELISA kit according to the manufacturer's instructions.[\[9\]](#)[\[16\]](#)
- Calculate the percentage of TNF- α inhibition for each compound concentration.

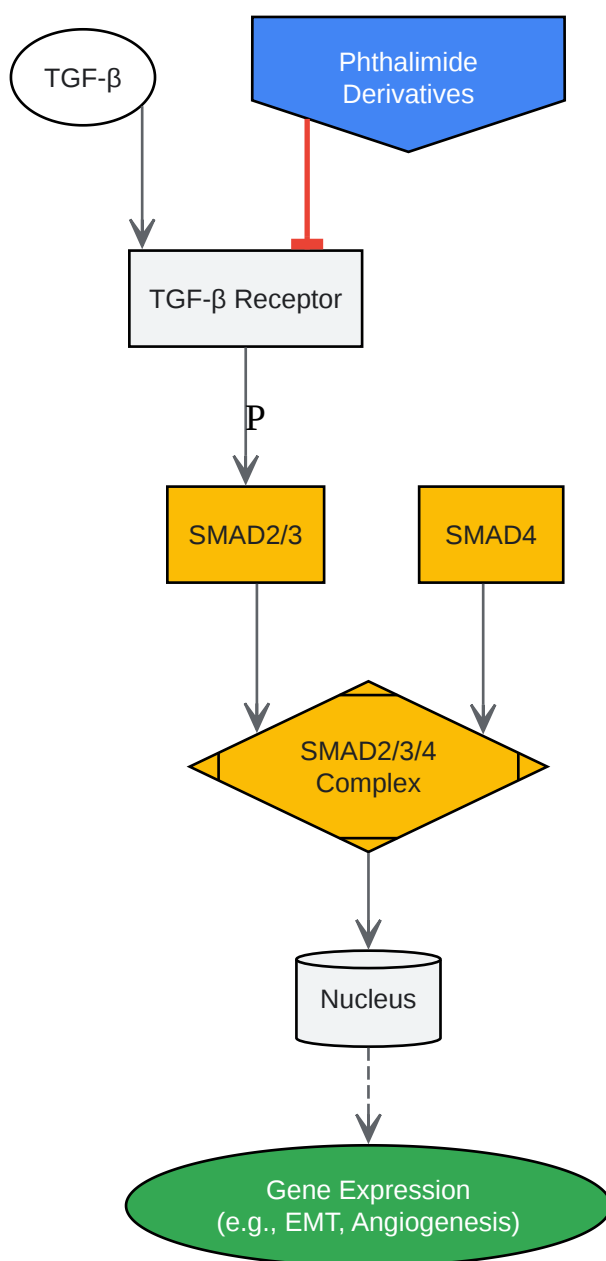
Signaling Pathway Interactions

Phthalimide derivatives exert their biological effects by modulating various signaling pathways. In cancer, the PI3K/Akt and TGF- β pathways are critical for cell survival, proliferation, and metastasis.[\[3\]](#)[\[5\]](#)[\[17\]](#)[\[18\]](#)



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Figure 1: Phthalimide derivatives can inhibit the PI3K/Akt signaling pathway, a key regulator of cell growth and survival in cancer.



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Figure 2: Phthalimide derivatives can interfere with the TGF-β signaling pathway, which is implicated in tumor progression and metastasis.

Conclusion

N-(4-Hydroxyphenyl)phthalimide and its related derivatives represent a promising class of compounds with significant potential in anticancer and anti-inflammatory drug discovery. The data presented in this guide, along with the detailed experimental protocols, offer a solid

foundation for researchers to further explore the therapeutic applications of these molecules. The provided signaling pathway diagrams illustrate the potential mechanisms of action, guiding future research into the development of more potent and selective phthalimide-based drugs.

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